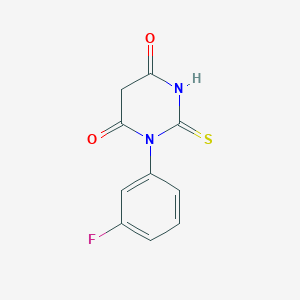![molecular formula C17H20N2O3 B5791427 N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have potential therapeutic benefits in a variety of diseases, including type 2 diabetes, cancer, and cardiovascular disease.
Wirkmechanismus
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of downstream targets and activation of metabolic pathways involved in glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
Activation of AMPK by N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, inhibition of lipogenesis, and increased mitochondrial biogenesis. In addition, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory effects and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation without the confounding effects of other signaling pathways. However, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental settings. In addition, the synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is relatively complex, which can limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One area of interest is the potential use of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a therapeutic agent for type 2 diabetes and other metabolic disorders. Another area of interest is the potential use of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a cancer therapy. In addition, there is interest in developing more potent and selective AMPK activators based on the structure of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. Finally, there is interest in understanding the mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in more detail, including its effects on AMPK subunit interactions and downstream signaling pathways.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 2-methoxyaniline and 4-methoxyphenethyl isocyanate in the presence of a base. The resulting urea compound is then purified by recrystallization. The yield of the synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied in preclinical models as a potential therapeutic agent for a variety of diseases. In animal models of type 2 diabetes, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In cancer models, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to inhibit cancer cell growth and induce apoptosis. In cardiovascular disease models, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to improve cardiac function and reduce myocardial infarction size.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-9-7-13(8-10-14)11-12-18-17(20)19-15-5-3-4-6-16(15)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUCMLZZLIYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)
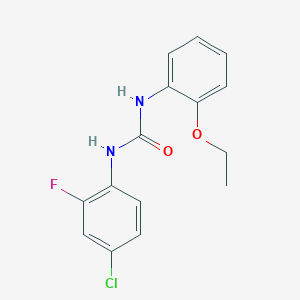

![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
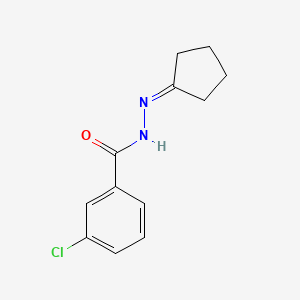

![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
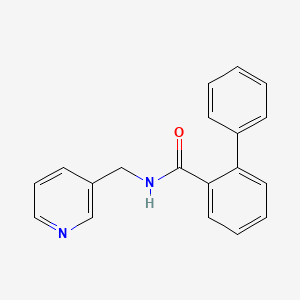
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)
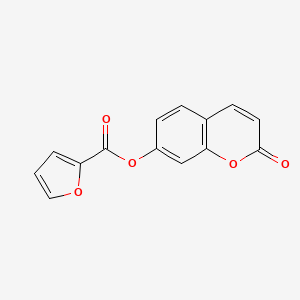
![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)
